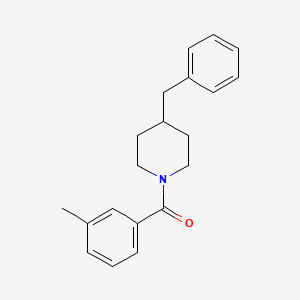

4-BENZYL-1-(3-METHYLBENZOYL)PIPERIDINE

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Chemical Synthesis and Biological Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in the field of medicinal chemistry. nih.govresearchgate.net It is considered a "privileged scaffold" because its derivatives are present in numerous therapeutic agents and natural alkaloids. nih.govresearchgate.net The piperidine nucleus is a cornerstone of over 70 commercially available drugs and is found in more than twenty classes of pharmaceuticals. nih.govarizona.edu Its prevalence stems from several key properties: the saturated, non-planar structure allows for the precise spatial arrangement of functional groups, which is critical for selective interaction with biological targets like enzymes and receptors. thieme-connect.com

Furthermore, the piperidine scaffold can favorably influence the physicochemical properties of a molecule, such as solubility and metabolic stability, which are crucial for developing effective drug candidates. thieme-connect.combiointerfaceresearch.com Researchers utilize piperidine derivatives to develop agents for a wide range of conditions, including neurological disorders, cancer, and infectious diseases. researchgate.netarizona.edunbinno.com The versatility of this scaffold in chemical synthesis allows for the creation of large libraries of diverse compounds, facilitating the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy and selectivity. nbinno.comnih.gov

Rationale for Investigating 4-BENZYL-1-(3-METHYLBENZOYL)PIPERIDINE in Academic Inquiry

The specific investigation of this compound in an academic setting is driven by the systematic approach of structure-activity relationship (SAR) studies. This compound is a derivative of the well-studied 4-benzylpiperidine (B145979) core, which is known to act as a monoamine releasing agent with selectivity for dopamine (B1211576) and norepinephrine (B1679862). wikipedia.org The core structure itself is a reactant for synthesizing a variety of potential therapeutic agents, including GABA uptake inhibitors, histamine (B1213489) H3 antagonists, and multipotent drugs for Alzheimer's disease. sigmaaldrich.com

The rationale for synthesizing and evaluating this particular molecule lies in understanding how specific modifications to the parent structure influence biological activity. The key structural features of this compound are:

The 4-benzyl group: This substituent on the piperidine ring is a known pharmacophore in various biologically active compounds.

The N-benzoyl group: Acylation of the piperidine nitrogen with a benzoyl group creates an amide linkage, significantly altering the electronic and steric properties compared to a simple N-benzyl derivative. This N-benzoylpiperidine fragment is recognized as a privileged structure in its own right, appearing in compounds targeting a vast array of biological targets. nih.gov

The 3-methyl substituent: The addition of a methyl group at the meta-position of the benzoyl ring allows researchers to probe the steric and electronic requirements of the target receptor or enzyme. This subtle change can lead to significant differences in binding affinity, selectivity, and potency compared to an unsubstituted benzoyl ring or a para-substituted analogue like N-(4-Methylbenzoyl)-4-benzylpiperidine. nih.gov

By synthesizing and testing this specific derivative, researchers can systematically map the chemical space around the benzoylpiperidine scaffold to develop more potent and selective therapeutic agents.

Overview of Prior Synthetic and Biological Explorations of Related Benzoyl Piperidine Derivatives

The benzoylpiperidine moiety is a well-explored chemical scaffold with a rich history in medicinal chemistry. nih.gov Synthetic access to these compounds is typically straightforward, often involving the acylation of a pre-formed piperidine ring with a substituted benzoyl chloride or carboxylic acid. nih.govmdpi.com This synthetic accessibility has enabled the creation of a wide variety of derivatives tested for numerous biological activities.

For instance, certain N-substituted piperidine derivatives, including those with a benzoyl group, have been evaluated as inhibitors of the steroid-5-alpha-reductase enzymes, which are implicated in benign prostatic hyperplasia. nih.gov In the realm of neuroscience, various 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and found to be potent inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. nih.govacs.org One of the most potent compounds from this series, with a substituted benzoyl moiety, exhibited an IC50 value in the nanomolar range and an affinity for AChE that was 18,000 times greater than for the related enzyme butyrylcholinesterase (BuChE). nih.gov

Other research has focused on developing benzoylpiperidine derivatives as ligands for serotonin (B10506) (5-HT) and dopamine (D) receptors, which are crucial targets for antipsychotic medications. nih.gov Additionally, derivatives have been developed as potent and selective ligands for sigma (σ) receptors, which are involved in various central nervous system functions. nih.gov The antimicrobial and antioxidant potential of piperidine derivatives has also been an area of active investigation. biointerfaceresearch.comacademicjournals.org

The table below summarizes the biological targets and activities of a selection of related benzoylpiperidine derivatives, illustrating the broad therapeutic potential of this chemical class.

| Derivative Class | Biological Target | Observed Activity/Potency |

| N-Substituted Piperidine-4-(benzylidene-4-carboxylic acids) | Steroid-5-alpha-reductase | Enzyme Inhibition (IC50 values in nanomolar to micromolar range) nih.gov |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidines | Acetylcholinesterase (AChE) | Potent Enzyme Inhibition (IC50 = 0.56 nM for lead compound) nih.gov |

| Substituted Benzoylpiperidines | Serotonin (5-HT2A) and Dopamine (D2) Receptors | High Affinity Ligands (IC50 values in low nanomolar range) nih.gov |

| Fluorinated Benzoylpiperidines | Sigma-1 (σ1) Receptor | High Affinity and Selective Inhibition (Ki = 0.48 nM) nih.gov |

| Benzylpiperidine-based compounds | Monoacylglycerol Lipase (B570770) (MAGL) | Reversible Enzyme Inhibition (IC50 values in nanomolar range) unisi.it |

Structure

3D Structure

Properties

IUPAC Name |

(4-benzylpiperidin-1-yl)-(3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-16-6-5-9-19(14-16)20(22)21-12-10-18(11-13-21)15-17-7-3-2-4-8-17/h2-9,14,18H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFAJEKTXKRKHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260428-67-9 | |

| Record name | 4-benzyl-1-(3-methylbenzoyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 4 Benzyl 1 3 Methylbenzoyl Piperidine

Retrosynthetic Analysis of the Piperidine (B6355638) Core and Benzoyl Moiety

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. For 4-benzyl-1-(3-methylbenzoyl)piperidine, the analysis identifies two primary disconnections.

The most logical and strategic disconnection is at the amide bond (C-N bond) linking the piperidine nitrogen to the 3-methylbenzoyl group. This bond can be readily formed through a nucleophilic acyl substitution. This disconnection leads to two key precursors: 4-benzylpiperidine (B145979) and a derivative of 3-methylbenzoic acid , such as 3-methylbenzoyl chloride .

A further retrosynthetic step can be applied to the 4-benzylpiperidine core. Disconnecting the C-C bond between the piperidine ring and the benzyl (B1604629) group points to a 4-substituted piperidine synthon and a benzyl synthon. A practical approach for this disconnection involves starting from a pyridine (B92270) derivative, such as 4-cyanopyridine , which can be reacted with a benzylating agent followed by the reduction of the pyridine ring to form the piperidine core. wikipedia.orgchemicalbook.com Another modern approach involves the use of a Suzuki coupling reaction, which would disconnect 4-benzylpiperidine into a boronic acid derivative of piperidine and a benzyl halide. organic-chemistry.org

This two-tiered retrosynthetic approach provides a clear and efficient roadmap for the synthesis of the target molecule, starting from simple and accessible precursors.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound is typically achieved through a convergent approach where the two main fragments, the piperidine core and the benzoyl moiety, are prepared separately and then joined in the final step.

A prevalent and straightforward method involves the acylation of 4-benzylpiperidine with 3-methylbenzoyl chloride . This reaction, known as the Schotten-Baumann reaction, is typically carried out in the presence of a base, such as triethylamine (B128534) or aqueous sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct. The reaction proceeds efficiently in a variety of solvents, including dichloromethane (B109758), diethyl ether, or a biphasic system with water.

The key intermediate, 4-benzylpiperidine , can be synthesized through several established routes. wikipedia.org A classical method starts with 4-cyanopyridine , which undergoes a reaction with a benzyl Grignard reagent (benzylmagnesium bromide) or a similar organometallic reagent to form 4-benzylpyridine (B57826). wikipedia.org Subsequent catalytic hydrogenation of the pyridine ring, using catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C), reduces the aromatic ring to the saturated piperidine core. wikipedia.orgchemicalbook.com

Contemporary methods offer more versatile and often milder conditions. A notable example is the Suzuki coupling protocol. organic-chemistry.org This approach utilizes a protected piperidine derivative, such as N-Boc-4-methylene piperidine. Hydroboration of the exocyclic double bond creates a boron intermediate, which is then coupled with a suitable benzyl halide in the presence of a palladium catalyst to form the C-C bond. organic-chemistry.orgunisi.it Subsequent deprotection of the Boc group yields the required 4-benzylpiperidine intermediate.

Stepwise Synthesis Strategies and Intermediate Derivatization

A detailed stepwise strategy for the synthesis of this compound highlights the importance of intermediate control and purification.

Synthesis of 4-Benzylpiperidine Intermediate:

Route A: From 4-Cyanopyridine

Step 1: Benzylation. 4-Cyanopyridine is reacted with a benzylating agent like benzylmagnesium bromide in an ethereal solvent. This step forms 4-benzylpyridine.

Step 2: Reduction. The resulting 4-benzylpyridine is subjected to catalytic hydrogenation. This is typically performed under a hydrogen atmosphere with a catalyst such as Pd/C or PtO₂ in a solvent like ethanol (B145695) or acetic acid. This step reduces the pyridine ring to yield 4-benzylpiperidine . wikipedia.org

Route B: Suzuki Coupling Approach

Step 1: Hydroboration. N-Boc-4-methylene piperidine is treated with a hydroborating agent like 9-borabicyclo[3.3.1]nonane (9-BBN). unisi.it

Step 2: Suzuki Coupling. The resulting organoborane is coupled with a benzyl halide (e.g., benzyl bromide) under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)). organic-chemistry.org This forms N-Boc-4-benzylpiperidine.

Step 3: Deprotection. The Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to give 4-benzylpiperidine .

Final Amide Formation:

Step 1: Acylation. 4-benzylpiperidine , obtained from either route, is dissolved in a suitable solvent like dichloromethane. A base (e.g., triethylamine) is added, followed by the slow addition of 3-methylbenzoyl chloride . The reaction is typically stirred at room temperature until completion, yielding the final product, this compound.

The table below summarizes a typical stepwise synthesis.

| Step | Starting Materials | Reagents and Conditions | Intermediate/Product | Typical Yield |

| 1 | 4-Cyanopyridine, Benzylmagnesium bromide | Diethyl ether, reflux | 4-Benzylpyridine | Moderate |

| 2 | 4-Benzylpyridine | H₂, Pd/C, Ethanol | 4-Benzylpiperidine | High |

| 3 | 4-Benzylpiperidine , 3-Methylbenzoyl chloride | Triethylamine, Dichloromethane, RT | This compound | High |

Multi-Component Reactions in the Formation of the Chemical Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, offer a highly efficient route to complex molecules. While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs can be applied to construct the core piperidine scaffold.

For instance, aza-Diels-Alder reactions, a type of [4+2] cycloaddition, can be used to form tetrahydropyridine (B1245486) rings, which are precursors to piperidines. An imine can react with a diene in a cycloaddition to build the six-membered ring. If a suitably substituted imine and diene are chosen, a precursor to the 4-benzylpiperidine core could be assembled in a single step.

The Ugi four-component reaction is another powerful tool for generating molecular diversity. rug.nl A conceivable, though complex, Ugi reaction could involve an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting these components, it is theoretically possible to construct a highly functionalized acyclic precursor that could later be cyclized to form the desired piperidine ring. While not a direct route to the target compound, these MCR strategies represent a modern and atom-economical approach to building the foundational piperidine structure. rug.nl

Asymmetric Synthesis and Enantioselective Preparation of this compound

The target molecule, this compound, is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, enantioselective preparation is not applicable to the molecule itself. However, the principles of asymmetric synthesis are highly relevant for the preparation of chiral analogs of this compound, where a substituent might introduce one or more stereocenters on the piperidine ring or the benzyl group. The following sections discuss established methodologies for the enantioselective synthesis of chiral 4-substituted piperidines, which could be adapted to produce chiral derivatives of the target compound. nih.govresearchgate.net

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy is widely used in the synthesis of chiral piperidine derivatives.

One common approach involves the use of chiral oxazolidinones, such as those developed by Evans. scielo.org.mx For example, a piperidone precursor could be N-acylated with a chiral oxazolidinone. The resulting enolate can then undergo diastereoselective alkylation. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched piperidone, which could then be further elaborated.

Another strategy employs chiral hydrazones, such as SAMP ( (S)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine). A piperidone can be converted into a chiral SAMP/RAMP hydrazone. Deprotonation followed by alkylation occurs with high diastereoselectivity. Hydrolysis of the hydrazone then provides the chiral substituted piperidone. These methods provide reliable control over the stereochemistry at positions adjacent to the carbonyl group in piperidone intermediates.

| Auxiliary Type | Example | Application in Piperidine Synthesis |

| Oxazolidinone | (S)-4-Benzyl-2-oxazolidinone | Diastereoselective alkylation of N-acyl piperidone enolates |

| Chiral Hydrazine | SAMP/RAMP | Diastereoselective alkylation of piperidone-derived hydrazones |

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

Modern asymmetric synthesis increasingly relies on catalytic methods, which can generate enantiomerically enriched products using only a small amount of a chiral catalyst. Both organocatalysis and metal-catalysis have been successfully applied to the synthesis of chiral piperidines. nih.govdigitellinc.com

Organocatalysis: Chiral secondary amines, such as proline and its derivatives, are effective organocatalysts for the asymmetric synthesis of piperidines. nih.gov They can catalyze conjugate addition reactions of aldehydes or ketones to nitro-olefins, which can serve as precursors for the piperidine ring. The reaction proceeds through an enamine intermediate, with the chiral catalyst controlling the facial selectivity of the addition. The resulting adduct can then be cyclized and reduced to form the enantiomerically enriched piperidine derivative. nih.gov

Metal-Catalyzed Asymmetric Transformations: Asymmetric hydrogenation is a powerful tool for setting stereocenters. A prochiral pyridine or a tetrahydropyridine intermediate can be hydrogenated using a chiral transition metal catalyst, such as one based on rhodium or ruthenium complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP). nih.gov This method can directly convert an achiral aromatic precursor into a chiral piperidine with high enantiomeric excess. Additionally, palladium-catalyzed asymmetric allylic alkylation (AAA) reactions can be used to introduce chirality into the piperidine scaffold.

These catalytic methods offer efficient and atom-economical routes to chiral piperidine cores, which are valuable building blocks in medicinal chemistry. nih.govbeilstein-journals.org

Optimization of Reaction Conditions and Yield Enhancement for the Chemical Compound

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between 4-benzylpiperidine and 3-methylbenzoyl chloride. The optimization of this reaction is crucial for maximizing the yield and purity of the final product. Key parameters that are manipulated include the choice of solvent, the type and amount of base used, reaction temperature, and reaction time.

A common approach involves dissolving 4-benzylpiperidine in a suitable aprotic solvent. A base is added to neutralize the hydrochloric acid byproduct generated during the reaction, which drives the equilibrium towards the product. The 3-methylbenzoyl chloride is then added, often slowly or dropwise, to control the reaction rate and temperature.

Key Optimization Parameters:

Solvent: The choice of solvent can significantly influence the reaction rate and yield. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are frequently used. The ideal solvent should effectively dissolve the reactants and not participate in side reactions.

Base: A variety of organic and inorganic bases can be employed. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices as they are non-nucleophilic and act solely as proton scavengers. Inorganic bases such as potassium carbonate may also be used, particularly in two-phase systems. The molar ratio of the base to the reactants is a critical factor to optimize.

Temperature: The reaction is often initiated at a lower temperature (e.g., 0 °C) to manage the exothermic nature of the acylation, and then allowed to proceed at room temperature. Elevating the temperature can increase the reaction rate but may also lead to the formation of impurities.

Stoichiometry: Adjusting the molar ratio of 4-benzylpiperidine to 3-methylbenzoyl chloride is another optimization strategy. A slight excess of the acyl chloride can sometimes be used to ensure complete conversion of the starting piperidine.

The progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Table 1: Hypothetical Optimization of Reaction Conditions

| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCM | Triethylamine (1.2) | 0 to RT | 4 | 85 |

| 2 | THF | Triethylamine (1.2) | 0 to RT | 6 | 82 |

| 3 | DCM | DIPEA (1.2) | 0 to RT | 4 | 88 |

| 4 | DCM | Potassium Carbonate (1.5) | RT | 8 | 75 |

| 5 | DCM | Triethylamine (1.5) | 0 to RT | 3 | 92 |

| 6 | Toluene | Triethylamine (1.5) | 50 | 2 | 90 |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. This involves a critical evaluation of solvents, reagents, and energy consumption.

Key Green Chemistry Considerations:

Use of Safer Solvents: Many conventional solvents like dichloromethane are hazardous. Efforts are being made to replace them with greener alternatives. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME) are being investigated as substitutes. In some cases, performing the reaction under solvent-free conditions, if feasible, is the most environmentally friendly option.

Energy Efficiency: Conducting the reaction at ambient temperature instead of requiring heating or cooling reduces energy consumption. Optimizing the reaction to proceed efficiently at room temperature is a key goal in green synthesis design.

Waste Prevention: The primary waste stream is the hydrochloride salt of the base used. Using a recyclable or catalytic base would minimize this waste. Furthermore, streamlining the workup and purification process, for instance, by favoring crystallization over chromatographic purification, can significantly reduce solvent waste.

Catalysis: While the primary reaction does not typically use a catalyst, related processes in the synthesis of precursors can be made greener. For example, the synthesis of 4-benzylpiperidine often involves catalytic hydrogenation, which is a green reaction that uses a recyclable catalyst and produces minimal waste. wikipedia.orgchemicalbook.com

Table 2: Comparison of Traditional vs. Greener Synthetic Approaches

| Parameter | Traditional Approach | Greener Approach |

|---|---|---|

| Solvent | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) or Solvent-free |

| Base | Stoichiometric Triethylamine | Immobilized or recyclable base; catalytic system |

| Energy | Cooling (0 °C) then ambient | Ambient temperature throughout |

| Purification | Silica Gel Chromatography | Direct crystallization |

| Waste Product | Triethylammonium chloride salt | Minimal waste, recyclable base |

By systematically optimizing reaction conditions and embedding green chemistry principles into the synthetic design, the production of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Advanced Spectroscopic and Structural Characterization of 4 Benzyl 1 3 Methylbenzoyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed solution-state structure and dynamics of 4-benzyl-1-(3-methylbenzoyl)piperidine. The spectrum is expected to be complex due to overlapping signals and dynamic conformational processes.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton spectrum will feature distinct regions. Aromatic protons from the benzyl (B1604629) and 3-methylbenzoyl groups are expected to appear in the downfield region (approx. 7.0–7.5 ppm). The benzylic methylene (B1212753) protons (-CH₂-) will likely resonate around 2.6 ppm, while the methyl protons of the benzoyl group will produce a singlet near 2.4 ppm. The piperidine (B6355638) ring protons will present a complex series of multiplets in the aliphatic region (approx. 1.5–4.0 ppm), complicated by conformational dynamics.

¹³C NMR: The carbon spectrum will show signals for the amide carbonyl carbon around 170 ppm. Aromatic carbons will resonate in the 125–140 ppm range. The aliphatic carbons of the piperidine ring and the benzylic methylene group are expected between 30 and 55 ppm, with the methyl carbon appearing upfield around 21 ppm. chemicalbook.com

2D NMR:

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, crucial for tracing the connectivity within the piperidine ring and identifying adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for definitive assignment of the piperidine and benzylic ¹³C signals based on their corresponding ¹H shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is vital for determining the stereochemical arrangement, such as the relative orientation (axial/equatorial) of the benzyl group and the conformation of the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 3-Methylbenzoyl Aromatic H | ~7.0 - 7.4 | ~125 - 138 |

| Benzyl Aromatic H | ~7.1 - 7.3 | ~126 - 140 |

| Piperidine H (axial/equatorial) | ~1.5 - 4.0 (broad/complex) | ~30 - 55 |

| Benzylic CH₂ | ~2.6 | ~43 |

| 3-Methylbenzoyl CH₃ | ~2.4 | ~21 |

| Amide C=O | - | ~170 |

Dynamic NMR Studies of Ring Inversion and Rotational Barriers

The NMR spectrum of this compound is significantly influenced by two primary dynamic processes: the inversion of the piperidine ring and the restricted rotation around the amide C–N bond. researchgate.net

Amide Bond Rotation: Due to the partial double-bond character of the amide C–N bond, rotation is hindered. This can lead to the presence of two distinct rotamers (conformational isomers) at room temperature, which would cause a doubling of certain signals in the NMR spectra, particularly for the piperidine protons adjacent to the nitrogen. nih.gov Variable-temperature (VT) NMR studies can be used to determine the energy barrier for this rotation. For similar N-benzoyl piperidines and piperazines, these barriers (ΔG‡) are typically in the range of 57–80 kJ/mol. researchgate.netnih.govrsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy provides a rapid and non-destructive method for identifying the key functional groups within the molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum is expected to be dominated by a very strong absorption band corresponding to the amide carbonyl (C=O) stretch , predicted to appear in the 1630–1660 cm⁻¹ region. Other key bands include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic piperidine and benzyl groups (below 3000 cm⁻¹). Aromatic C=C stretching vibrations will appear as a series of bands in the 1450–1600 cm⁻¹ range. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy will provide complementary information. Aromatic ring breathing modes are often strong in the Raman spectrum. The C=O stretch will also be visible, though typically weaker than in the IR spectrum. The aliphatic C-H vibrations will also be prominent. researchgate.netjyoungpharm.org

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong |

| Amide C=O Stretch | 1630 - 1660 | Very Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is used to determine the compound's molecular weight and to gain structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

The molecular formula of this compound is C₂₀H₂₃NO. HRMS would be used to measure the exact mass of the molecular ion ([M+H]⁺). This high-accuracy mass measurement (typically to within 5 ppm) provides unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass. nih.govmdpi.commdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic spectrum of product ions, revealing information about the molecule's connectivity. nih.gov For the protonated molecule ([C₂₀H₂₄NO]⁺), several fragmentation pathways can be predicted:

Formation of the Tropylium (B1234903) Ion: A hallmark of compounds containing a benzyl group is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 . This occurs via cleavage of the C-C bond between the piperidine ring and the benzylic methylene group, followed by rearrangement. nih.govyoutube.com

Cleavage of the Amide Bond: The amide bond can cleave in two ways.

Cleavage can yield a 3-methylbenzoyl cation (m/z 119) and a neutral 4-benzylpiperidine (B145979) molecule.

Alternatively, it can produce a 4-benzyl-1-piperidinium ion (m/z 174) after charge retention on the piperidine fragment.

Loss of the Benzyl Group: Fragmentation can also occur via the loss of the benzyl group as a neutral radical, leading to an ion corresponding to the N-(3-methylbenzoyl)piperidinium fragment.

Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of [this compound+H]⁺

| m/z (mass-to-charge ratio) | Proposed Fragment Structure |

|---|---|

| 294.1852 | [M+H]⁺ (Protonated Parent Molecule) |

| 174.1277 | [4-benzyl-1-piperidinium]⁺ |

| 119.0491 | [3-methylbenzoyl]⁺ |

| 91.0542 | [Tropylium ion, C₇H₇]⁺ |

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

No published single-crystal X-ray diffraction data for this compound could be located. This information is essential for a definitive analysis of its solid-state properties.

Conformational Analysis in the Crystalline State

Without crystallographic data, a detailed discussion of the piperidine ring conformation (e.g., chair, boat, or twist-boat), the precise torsion angles defining the orientation of the benzyl and 3-methylbenzoyl substituents, and other specific geometric parameters in the crystalline state is not possible.

Hydrogen Bonding Networks and Crystal Packing

An analysis of intermolecular interactions, such as potential weak C-H···O hydrogen bonds and van der Waals forces that dictate the crystal packing, is contingent on having solved crystal structure data, which is currently unavailable.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination of Enantiomers

The molecule this compound is achiral and therefore does not have enantiomers. As a result, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which are used to determine the absolute configuration of chiral molecules, are not applicable to this compound. No studies involving chiroptical analysis of this specific molecule have been reported.

Computational Chemistry and Theoretical Studies of 4 Benzyl 1 3 Methylbenzoyl Piperidine

Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics Simulations

Conformational analysis involves mapping the potential energy surface (PES) of the molecule by systematically rotating its flexible dihedral angles and calculating the corresponding energy. This can be performed using computationally efficient molecular mechanics (MM) force fields or more accurate quantum mechanics methods. For 4-benzyl-1-(3-methylbenzoyl)piperidine, key rotations include the bond connecting the benzoyl group to the piperidine (B6355638) nitrogen and the bond linking the benzyl (B1604629) group to the piperidine ring. The resulting PES reveals low-energy regions corresponding to stable conformers and the energy barriers that separate them. The piperidine ring itself can adopt different conformations, primarily the stable "chair" form and higher-energy "boat" or "twist-boat" forms. rsc.org

The surrounding environment, particularly the solvent, can significantly influence which conformation a molecule prefers. Molecular dynamics (MD) simulations are used to study these effects by simulating the movement of the molecule and surrounding solvent molecules over time. researchgate.net These simulations can be run with different solvent models (e.g., explicit water molecules or an implicit solvent continuum) to observe how interactions like hydrogen bonding or dielectric effects stabilize or destabilize certain conformers. For example, a polar solvent might favor a conformation with a larger dipole moment, whereas a non-polar solvent may favor a more compact structure.

Table 3: Illustrative Solvent Effect on Relative Conformational Energies

| Conformer | Relative Energy in Vacuum (kcal/mol) | Relative Energy in Water (kcal/mol) |

|---|---|---|

| Conformer A (Chair, Extended) | 0.00 | 0.00 |

| Conformer B (Chair, Folded) | 1.20 | 0.85 |

Note: This table presents hypothetical data to show how the relative stability of different conformers can change based on the solvent environment.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions (Conceptual/Pre-binding)

To explore the potential biological activity of this compound, molecular docking and molecular dynamics simulations are employed to predict how it might interact with protein targets. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity for various poses. This helps identify the most likely binding mode and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex.

Following docking, molecular dynamics (MD) simulations can be used to refine the docked pose and assess the stability of the ligand-protein complex over time. By simulating the dynamic motions of both the ligand and the protein, MD provides a more realistic view of the binding event, confirming the stability of key interactions and revealing any conformational changes that may occur upon binding. researchgate.net

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | TYR 84, PHE 250, TRP 310, LEU 314 |

| Types of Interactions | - Pi-pi stacking with PHE 250 (benzyl ring) - Hydrophobic interactions with LEU 314 - Pi-cation interaction with TYR 84 |

| RMSD during MD Simulation (Å) | 1.2 (indicating a stable binding pose) |

Note: The data presented is for a hypothetical interaction to illustrate the typical output of molecular docking and MD simulation studies.

Prediction of Binding Modes with Theoretical Biological Targets

Predicting the binding mode of a ligand such as this compound is a fundamental step in computational drug design. This process involves identifying potential biological targets and then using molecular docking simulations to determine the most likely orientation and conformation of the compound within the target's binding site.

Given the structural features of this compound, which includes a piperidine ring, a benzyl group, and a methylbenzoyl moiety, potential biological targets can be inferred from studies on similar structures. The benzoylpiperidine scaffold is recognized as a privileged structure in medicinal chemistry, frequently found in compounds targeting serotoninergic and dopaminergic receptors. nih.gov The piperidine core is a versatile fragment that can interact with various enzymes, receptors, and ion channels. clinmedkaz.org

In silico tools like SwissTargetPrediction can be used to identify the most probable protein targets for novel piperidine derivatives. clinmedkaz.orgclinmedkaz.org For a compound like this compound, likely targets could include G-protein coupled receptors (GPCRs) such as sigma receptors (S1R and S2R), dopamine (B1211576) receptors, and serotonin (B10506) receptors, as well as various enzymes and ion channels. nih.govclinmedkaz.orgnih.gov

Once potential targets are identified, molecular docking is employed to predict the binding pose. This computational technique places the ligand into the binding site of the protein and scores the different poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and conformational strain. For instance, in studies of similar piperidine-based compounds binding to the S1R, key interactions often involve hydrophobic pockets and specific amino acid residues like Tyr206. nih.gov Molecular dynamics simulations can further refine these docking poses, revealing crucial amino acid interactions and the stability of the ligand-protein complex over time. nih.govnih.gov

Table 1: Predicted Interactions for Piperidine Scaffolds with Theoretical Targets

| Target Class | Potential Interacting Residues | Type of Interaction | Structural Moiety Involved |

|---|---|---|---|

| Sigma-1 Receptor (S1R) | Tyr206, Hydrophobic Pockets | Hydrophobic, π-π stacking | Benzyl group, Methylbenzoyl group |

| Serotonin Receptors (e.g., 5-HT2A) | Aspartic Acid, Serine, Phenylalanine | Ionic, Hydrogen Bonding, Hydrophobic | Piperidine Nitrogen, Benzoyl Oxygen, Aromatic Rings |

This table is a conceptual representation based on common interactions for the chemical moieties within theoretical biological targets.

Evaluation of Binding Affinities through Computational Methods

Following the prediction of binding modes, computational methods are used to estimate the binding affinity of this compound to its theoretical targets. Binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantifies the strength of the interaction between the ligand and the protein.

Computational approaches to estimate binding affinity range from relatively simple scoring functions used in molecular docking to more rigorous and computationally expensive methods like free energy calculations. Docking scores provide a rapid assessment of binding, but their accuracy can be limited.

More advanced techniques, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are used to calculate the free energy of binding from molecular dynamics simulation trajectories. These methods provide a more accurate prediction by considering contributions from electrostatic interactions, van der Waals forces, and solvation energies.

Table 2: Conceptual Binding Affinity Evaluation Methods

| Method | Description | Key Outputs | Computational Cost |

|---|---|---|---|

| Docking Scoring Functions | Estimates binding affinity based on the docked pose using empirical or knowledge-based scoring. | Docking Score, Estimated Ki | Low |

| MM/PBSA & MM/GBSA | Calculates binding free energy from snapshots of a molecular dynamics simulation. | ΔG_bind, Contribution of energy terms | Medium to High |

| Free Energy Perturbation (FEP) | Computes the difference in free energy between two related ligands by "alchemically" transforming one into the other. | Relative Binding Free Energy (ΔΔG) | Very High |

QSAR (Quantitative Structure-Activity Relationship) Modeling with Related Compounds (Conceptual/Theoretical)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, a QSAR model would be developed using a dataset of structurally similar piperidine derivatives with known biological activities against a specific target.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as steric (e.g., molar refractivity), electronic (e.g., Hammett constants), hydrophobic (e.g., logP), and topological features. researchgate.netnih.gov

Development of Predictive Models for Biological Activity based on Structural Features

Once descriptors are calculated, statistical techniques are used to build a predictive model. Methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms (e.g., Random Forest, Support Vector Machines) are employed to create an equation that correlates the descriptors with the biological activity. nih.govnih.govresearchgate.net

A successful QSAR model is characterized by strong statistical parameters, such as a high squared correlation coefficient (R²) and a high cross-validated R² (Q²), which indicate the model's predictive power. nih.govnih.gov Such a model can then be used to predict the biological activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

| 3D Descriptors | Partial Negative Surface Area (PNSA) | Surface area with a partial negative charge | Important for electrostatic interactions with the target. nih.gov |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another powerful ligand-based drug design technique that focuses on the essential 3D arrangement of molecular features necessary for biological activity. fiveable.meresearchgate.net A pharmacophore model represents the key features of a molecule, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov

This model can be generated from a set of active ligands or from the ligand-binding site of a target protein. researchgate.netmdpi.com For piperidine derivatives, a pharmacophore model might consist of features like an aromatic ring (from the benzyl group), another aromatic ring (from the methylbenzoyl group), and a hydrophobic feature (from the piperidine ring). nih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that possess the required features in the correct spatial arrangement. This process, known as virtual screening, allows for the rapid identification of diverse chemical scaffolds that are likely to be active against the target of interest. nih.gov This approach streamlines the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. fiveable.me

Reactivity and Reaction Mechanisms of 4 Benzyl 1 3 Methylbenzoyl Piperidine

Hydrolysis and Solvolysis Pathways of the Benzamide (B126) Moiety

The central feature of the benzamide moiety is the amide bond, which is susceptible to cleavage under both acidic and basic conditions, leading to the formation of 3-methylbenzoic acid and 4-benzylpiperidine (B145979). The mechanism of this hydrolysis is well-understood and proceeds through nucleophilic acyl substitution.

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 4-benzylpiperidine yields the corresponding carboxylic acid.

Conversely, in basic media, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Protonation of the leaving group (the piperidine (B6355638) nitrogen) by a solvent molecule like water facilitates the elimination of 4-benzylpiperidine.

The rate of hydrolysis can be influenced by the steric hindrance around the carbonyl group and the electronic nature of the substituents on the benzoyl ring. The presence of the methyl group at the meta-position is not expected to exert a significant steric or electronic effect on the hydrolysis rate compared to an unsubstituted benzoyl group.

Table 1: General Conditions for Benzamide Hydrolysis

| Condition | Reagents | Products |

| Acidic | HCl or H₂SO₄ in water/alcohol | 3-Methylbenzoic acid, 4-Benzylpiperidine |

| Basic | NaOH or KOH in water/alcohol | 3-Methylbenzoate salt, 4-Benzylpiperidine |

Functional Group Transformations and Derivatization Reactions

The structure of 4-benzyl-1-(3-methylbenzoyl)piperidine offers several avenues for functional group transformations, allowing for the synthesis of a variety of derivatives.

Electrophilic Aromatic Substitution on the Benzoyl Ring

The benzoyl ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.commsu.edu The regioselectivity of these reactions is directed by the existing substituents: the methyl group and the N-acylpiperidino group.

The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. libretexts.org The N-acylpiperidino group, being an amide, is a moderately activating, ortho-, para-directing group because the nitrogen's lone pair can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate formed during ortho and para attack. masterorganicchemistry.com

Given that both substituents direct to the ortho and para positions relative to themselves, the substitution pattern on the 3-methylbenzoyl ring will be a mixture of isomers. The positions ortho to the methyl group (2- and 4-positions) and ortho and para to the N-acyl group (2-, 4-, and 6-positions relative to the carbonyl) are activated. The outcome will likely be a mixture of products, with the exact ratio depending on the specific electrophile and reaction conditions. For instance, nitration would likely yield a mixture of nitro-substituted isomers.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Predicted Products |

| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-isomers |

| Bromination | Br₂, FeBr₃ | Mixture of bromo-isomers |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Mixture of acyl-isomers |

Reactions Involving the Piperidine Nitrogen and Benzyl (B1604629) Group

The piperidine nitrogen in this compound is part of an amide and is therefore relatively unreactive as a nucleophile. However, the amide can be reduced to the corresponding tertiary amine, 1-(3-methylbenzyl)-4-benzylpiperidine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the electron-withdrawing benzoyl group into an electron-donating benzyl group, significantly altering the electronic properties of the piperidine nitrogen.

The benzyl group attached to the 4-position of the piperidine ring has benzylic protons that are susceptible to oxidation. nih.govmasterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic methylene (B1212753) group to a ketone, yielding 4-benzoyl-1-(3-methylbenzoyl)piperidine. masterorganicchemistry.com Catalytic hydrogenation can lead to the cleavage of the N-benzyl group in N-benzylpiperidine derivatives, a process known as hydrogenolysis. nih.govmdma.ch However, in this case, the N-atom is part of an amide, which is generally stable to these conditions. The benzyl group at the 4-position would also be resistant to hydrogenolysis under typical conditions used for N-debenzylation.

Photochemical and Thermal Stability Studies

The thermal stability of the compound is expected to be relatively high. nih.govmdpi.com Amides are generally stable functional groups. researchgate.net Decomposition would likely occur at elevated temperatures, potentially initiated by the cleavage of the weakest bonds in the molecule. nih.gov For similar heterocyclic compounds, thermal decomposition can be initiated by radical mechanisms involving the cleavage of C-N and C-C bonds. nih.gov The presence of the benzyl and methyl groups might influence the decomposition pathway.

Catalytic Transformations Involving this compound as a Substrate or Ligand

As a substrate, this compound can undergo various catalytic transformations. For instance, catalytic hydrogenation of the aromatic rings is possible under forcing conditions using catalysts like rhodium on carbon or platinum oxide, though this would require high pressures and temperatures. researchgate.net The amide carbonyl group is generally resistant to catalytic hydrogenation under conditions that would reduce an aromatic ring.

While the piperidine nitrogen's lone pair is delocalized by the adjacent carbonyl group, making it a poor ligand in its current state, reduction of the amide to the corresponding tertiary amine would generate a molecule with a nitrogen atom that can coordinate to metal centers. The resulting 1-(3-methylbenzyl)-4-benzylpiperidine could potentially act as a ligand in various catalytic reactions. The steric bulk of the substituents would play a significant role in its coordination chemistry.

Biological Target Identification and Molecular Mechanism Studies of 4 Benzyl 1 3 Methylbenzoyl Piperidine

In Vitro Binding Assays with Recombinant Receptors and Enzymes

In vitro binding assays are crucial for determining the affinity and selectivity of a compound for its biological targets. Based on the activities of analogous structures, 4-benzyl-1-(3-methylbenzoyl)piperidine is predicted to interact with a range of receptors and enzymes.

The benzoylpiperidine framework is a cornerstone for ligands targeting serotoninergic and dopaminergic receptors. nih.gov Analogs featuring a 4-benzoylpiperidine moiety have shown significant affinity for 5-HT₂ₐ, D₁, D₂, and D₄ receptors. nih.gov For instance, one such analog demonstrated notable affinity for these receptors, with moderate selectivity for 5-HT₂ₑ and lower affinity for 5-HT₂ₒ receptors. nih.gov The substitution pattern on the benzoyl ring is a critical determinant of both affinity and selectivity.

The 4-benzylpiperidine (B145979) core, distinct from the N-benzoylpiperidine structure, acts as a monoamine releasing agent with marked selectivity for dopamine (B1211576) over serotonin (B10506). wikipedia.org This suggests that the title compound could possess a complex pharmacological profile, potentially interacting with both monoamine transporters and postsynaptic receptors. Furthermore, derivatives of 4-benzylpiperidine have been developed as N-methyl-D-aspartate (NMDA) receptor antagonists, indicating another potential class of targets.

The affinity of related benzoylpiperidine and benzylpiperidine derivatives for various receptors is summarized in the table below.

| Compound Class | Target | Affinity (Kᵢ or pKᵢ) | Reference |

| Benzoylpiperidine Analog | 5-HT₂ₐ Receptor | pKᵢ = 8.25 | nih.gov |

| Benzoylpiperidine Analog | D₂ Receptor | pKᵢ = 6.00 | nih.gov |

| Benzyloxy Piperidine (B6355638) Analog | D₄ Receptor | Kᵢ = 135 nM | nih.gov |

Compounds containing the 4-benzylpiperidine or benzoylpiperidine scaffold have demonstrated inhibitory activity against several enzymes.

The unsubstituted 4-benzylpiperidine is a weak inhibitor of monoamine oxidase (MAO), with IC₅₀ values of 130 μM for MAO-A and 750 μM for MAO-B. wikipedia.org The addition of the 3-methylbenzoyl group to the piperidine nitrogen would likely alter this activity, potentially increasing potency or selectivity.

Furthermore, various benzoylpiperidine derivatives have been identified as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a serine hydrolase involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol. nih.govunisi.it The binding of these inhibitors often involves the benzoyl moiety occupying a hydrophobic pocket within the enzyme's active site. nih.gov The meta-substituent on the benzoyl ring has been shown to be important for this interaction. nih.gov

Other studies have shown that N-substituted piperidine derivatives can inhibit steroid-5alpha-reductase, with N-benzoylpiperidine analogs showing activity in the micromolar range. nih.gov Benzoyl piperidine amides have also been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov

The enzymatic inhibitory activities of representative analogs are presented below.

| Compound Class | Enzyme Target | Inhibition (IC₅₀) | Reference |

| 4-Benzylpiperidine | Monoamine Oxidase-A (MAO-A) | 130 µM | wikipedia.org |

| 4-Benzylpiperidine | Monoamine Oxidase-B (MAO-B) | 750 µM | wikipedia.org |

| Benzoylpiperidine Analog | Monoacylglycerol Lipase (MAGL) | 80 nM | nih.gov |

| N-Benzoylpiperidine Analog | Steroid-5α-reductase Type 1 | 3.44 µM | nih.gov |

| N-Benzoylpiperidine Analog | Steroid-5α-reductase Type 2 | 0.37 µM | nih.gov |

Cellular Assays for Functional Modulation and Signal Transduction Pathways

Cellular assays provide insight into the functional consequences of a compound's interaction with its target, bridging the gap between binding affinity and physiological response.

Given the affinity of benzoylpiperidine analogs for dopamine and serotonin receptors, it is plausible that this compound would act as an antagonist at these receptors. nih.gov Studies on related compounds have confirmed such antagonistic profiles, which are desirable for the development of atypical antipsychotics. nih.gov For example, a benzoylpiperidine-aminomethyltetralone derivative showed a significant preference for 5-HT₂ₐ over D₂ receptors, a hallmark of atypical antipsychotics. nih.gov

Conversely, the 4-benzylpiperidine core is known to promote the release of monoamines, particularly norepinephrine (B1679862) and dopamine, with EC₅₀ values of 41.4 nM and 109 nM, respectively. wikipedia.org This suggests a potential dual mechanism for the title compound: receptor blockade combined with neurotransmitter release, a profile that would require careful characterization in functional cellular assays.

The functional antagonism of G-protein coupled receptors, such as dopamine and serotonin receptors, by benzoylpiperidine analogs would be expected to modulate downstream second messenger systems. Antagonism of D₂-like receptors typically leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, while blockade of 5-HT₂ₐ receptors, which couple through Gq/11, would inhibit phospholipase C and subsequent inositol (B14025) phosphate (B84403) turnover and calcium (Ca²⁺) mobilization. The precise effect of this compound on these pathways would depend on its specific receptor selectivity and whether it acts as an antagonist or inverse agonist.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The biological activity of benzoylpiperidine derivatives is highly dependent on their substitution patterns. SAR studies on related series of compounds provide valuable insights into the potential activity of this compound.

For MAGL inhibitors based on a benzoylpiperidine scaffold, the substituent on the benzoyl moiety plays a key role. Molecular modeling has indicated that a meta-substituent on the phenyl ring of the benzoyl group can fully occupy a hydrophobic pocket in the enzyme's active site, enhancing binding and inhibitory potency. nih.gov This suggests that the 3-methyl group in this compound may contribute favorably to the inhibition of enzymes with similar active site topographies.

In the context of dopamine receptor antagonists, substitutions on the N-benzyl group of benzyloxy piperidine analogs have been explored. nih.gov Analogs with a 4-methylbenzyl group were found to be active, with a Kᵢ value of 241 nM at the D₄ receptor. nih.gov This highlights the importance of the substitution on the benzyl (B1604629) moiety for receptor affinity.

For cholinesterase inhibitors, substitution on the N-benzylpiperidine moiety also influences activity. A methyl substitution on the benzyl ring was found to affect inhibitory activity against acetylcholinesterase, with the meta-position providing better activity than ortho- or para-positions. nih.gov

Systematic Modification of Substituents on the Benzoyl and Piperidine Moieties

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the 1-benzoyl-4-benzylpiperidine (B5764575) scaffold, modifications to both the benzoyl ring and the piperidine moiety have been systematically explored to probe interactions with various biological targets, including enzymes and receptors.

For instance, in the development of tyrosinase inhibitors, various substitutions on the benzoyl ring of piperidine and piperazine (B1678402) amides were investigated. nih.gov The introduction of hydroxyl and methoxy (B1213986) groups led to compounds with significant inhibitory activity, suggesting that these groups play a key role in binding to the enzyme's active site. nih.gov Similarly, research into acetylcholinesterase (AChE) inhibitors based on the 1-benzylpiperidine (B1218667) structure has shown that the nature and position of substituents are critical for activity. researchgate.netacs.org The addition of dimethoxy groups to an indanone moiety attached to the piperidine ring resulted in an inhibitor with potency comparable to the established drug Donepezil. researchgate.net

SAR studies on sigma (σ) receptor ligands have also heavily featured the 1-aralkyl-4-benzylpiperidine framework. researchgate.netnih.gov These studies have systematically altered the N-aralkyl substituent of the piperidine ring to define the structural requirements for high affinity and selectivity for σ1 and σ2 receptor subtypes. nih.gov Interestingly, the introduction of substituted benzoyl groups directly onto the piperidine nitrogen was found to dramatically decrease σ1 receptor binding affinity, highlighting the sensitivity of this target to the chemical nature of the N1-substituent. researchgate.net

The following table summarizes representative SAR findings for related benzoylpiperidine derivatives against different biological targets.

| Core Scaffold | Substituent Modification | Biological Target | Effect on Activity | Reference |

|---|---|---|---|---|

| Benzoylpiperidine/piperazine | Hydroxy/methoxy groups on benzoyl ring | Tyrosinase | Increased inhibitory potency | nih.gov |

| 1-Benzylpiperidine | 5,6-dimethoxy-1-oxoindan-2-yl)methyl at C4 | Acetylcholinesterase (AChE) | Potent inhibition (IC50 = 0.03 µM) | researchgate.net |

| 1-Aralkyl-4-benzylpiperidine | Variations of the N-aralkyl group | Sigma (σ) receptors | Modulated affinity and selectivity for σ1/σ2 subtypes | nih.gov |

| 1-Benzoyl-4-benzylpiperidine | Substituted benzoyl group at N1 | Sigma-1 (σ1) receptor | Dramatically decreased binding affinity | researchgate.net |

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. researchgate.net For the 1-benzoyl-4-benzylpiperidine class of compounds, several key pharmacophoric features can be identified based on SAR studies of related molecules.

The core pharmacophore generally consists of:

Aromatic Features: The benzyl group at the 4-position of the piperidine ring is a common feature and is crucial for activity at many targets, likely engaging in hydrophobic and/or π-π stacking interactions within the binding site. researchgate.netnih.gov The benzoyl ring at the 1-position also provides a key aromatic interaction point. researchgate.net

Hydrophobic Core: The piperidine ring serves as a rigid, non-polar scaffold to correctly orient the pendant aromatic groups. researchgate.net

Hydrogen Bond Acceptor: The carbonyl oxygen of the benzoyl group is a critical hydrogen bond acceptor, which can form essential interactions with amino acid residues in the target protein's active site. researchgate.net

A potential biological target for a close analog, N-(4-methylbenzoyl)-4-benzylpiperidine, is the enoyl-ACP reductase of the type II fatty acid synthase (FAS-II) system in mycobacteria. drugbank.com In this context, the key pharmacophoric features would be responsible for fitting into the enzyme's active site and disrupting its function, which is essential for the biosynthesis of the mycobacterial cell wall. drugbank.com For other targets, such as the sigma receptor, the basic nitrogen of the piperidine ring and the spatial arrangement of the aromatic groups are considered the key pharmacophoric elements. researchgate.netnih.gov

Investigation of Modulatory Effects on Ion Channels and Transporters

The 4-benzylpiperidine scaffold, the core of the title compound, is known to interact with monoamine transporters. Specifically, 4-benzylpiperidine itself acts as a monoamine releasing agent with high selectivity for the norepinephrine transporter (NET) and dopamine transporter (DAT) over the serotonin transporter (SERT). wikipedia.org This activity suggests that N-substituted derivatives, including this compound, may retain some affinity for these transporters. Indeed, various 1-benzoyl-4-substituted piperidine derivatives have been evaluated for their effects on SERT. nih.gov

In addition to transporters, computational in silico studies predict that various piperidine derivatives have the potential to interact with a wide range of protein targets, including enzymes, receptors, and voltage-gated ion channels. clinmedkaz.org While specific experimental data on the direct effects of this compound on ion channels is not available, the general class of piperidine-containing molecules has been explored for the modulation of sodium, potassium, and calcium channels. clinmedkaz.orggoogle.com Ion channels are a major class of drug targets, and their modulation can have profound effects on cellular excitability and signaling pathways. nih.gov Therefore, investigating the effects of this compound on various ion channels could reveal novel mechanisms of action and therapeutic possibilities.

Proteomic and Metabolomic Approaches for Target Deconvolution

When the biological target of a bioactive compound is unknown, modern chemical proteomics and metabolomics provide powerful tools for target deconvolution. researchgate.netnih.gov These approaches aim to identify the specific proteins or metabolic pathways that a compound interacts with to produce its physiological effects. nih.gov

A primary strategy in chemical proteomics is an affinity-based approach, often called "compound-centric chemical proteomics". researchgate.net For a compound like this compound, this would involve synthesizing a chemical probe. europeanreview.org This is achieved by modifying the compound with a linker arm attached to a reporter tag, such as biotin (B1667282). europeanreview.org This probe is then incubated with a complex biological sample, like a cell lysate or tissue extract. researchgate.net The probe, along with its bound protein targets, is then "pulled down" or enriched from the mixture using the tag (e.g., with streptavidin beads for a biotin tag). beilstein-journals.org The captured proteins are subsequently identified using high-resolution mass spectrometry. researchgate.netbeilstein-journals.org

This methodology allows for the unbiased identification of direct binding partners in a native biological context. researchgate.net It can uncover novel targets and help to explain off-target effects. researchgate.net While no such study has been published for this compound, applying these proteomic techniques would be a key step in elucidating its molecular mechanism of action and validating potential therapeutic targets. nih.gov

Advanced Analytical Methodologies for 4 Benzyl 1 3 Methylbenzoyl Piperidine Detection and Quantification

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and research chemicals like "4-benzyl-1-(3-methylbenzoyl)piperidine". High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating the target compound from impurities and other components in a mixture, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is commonly developed for piperidine-based compounds. nih.gov For "this compound", a C18 column would likely provide good separation. nih.govnih.gov The mobile phase could consist of a mixture of an aqueous buffer (e.g., with 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure good resolution of all components. nih.govnih.gov Detection is typically achieved using an ultraviolet (UV) detector, leveraging the chromophores present in the benzoyl and benzyl (B1604629) moieties of the molecule.

Gas Chromatography (GC), on the other hand, is suitable for volatile and thermally stable compounds. While "this compound" has a relatively high molecular weight, GC analysis may be feasible. A capillary column, such as a DB-17 or similar, would be appropriate for separating the compound from any volatile impurities. researchgate.net The use of a flame ionization detector (FID) would provide a robust and sensitive detection method. researchgate.net

The following interactive table outlines typical parameters for HPLC and GC methods that could be adapted for the analysis of "this compound".

| Parameter | HPLC Method Example | GC Method Example |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov | DB-17 (e.g., 30 m x 0.53 mm, 1 µm film) researchgate.net |

| Mobile Phase/Carrier Gas | Acetonitrile and Water (with 0.1% Phosphoric Acid) nih.gov | Helium researchgate.net |

| Flow Rate | 1.0 mL/min nih.govnih.gov | 2.0 mL/min researchgate.net |

| Detector | UV-Vis Diode Array Detector (DAD) | Flame Ionization Detector (FID) researchgate.net |

| Injection Volume | 5.0 µL nih.gov | 1.0 µL researchgate.net |

| Oven Temperature Program | N/A | Isothermal at 150°C for 10 min, then ramp to 260°C researchgate.net |

Since "this compound" contains a chiral center at the 4-position of the piperidine (B6355638) ring, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is particularly important in pharmaceutical research, where different enantiomers can exhibit distinct pharmacological activities.

High-Performance Liquid Chromatography using a chiral stationary phase (CSP) is the most common approach for enantiomeric separation of piperidine derivatives. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for resolving racemic mixtures of similar compounds. nih.gov The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation. The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.

Validation of analytical methods is a critical step to ensure their reliability, reproducibility, and accuracy for their intended purpose. According to the International Council for Harmonisation (ICH) guidelines, a comprehensive validation process for chromatographic methods should include the evaluation of several key parameters.

For the analysis of "this compound", method validation would involve assessing:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For piperidine derivatives, linearity is often demonstrated over a concentration range with a high correlation coefficient (R² > 0.99). nih.govnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies at different concentration levels. alternative-therapies.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For trace analysis of piperidine-related compounds, LOD and LOQ values in the µg/mL range are often achievable. nih.govnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table summarizes typical validation parameters for an HPLC method for a piperidine derivative.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.999 nih.gov |

| Accuracy (Recovery) | 98-102% |

| Precision (RSD) | ≤ 2% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis and Metabolite Identification (if studied in vitro for pathways)

Hyphenated techniques, which couple the separation power of chromatography with the high sensitivity and specificity of mass spectrometry (MS), are indispensable for trace analysis and structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying low levels of compounds in complex matrices. nih.govalternative-therapies.com For "this compound", an LC-MS/MS method would likely employ electrospray ionization (ESI) in the positive ion mode, as the piperidine nitrogen is readily protonated. researchgate.net By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, exceptional selectivity and low detection limits can be achieved. This technique is particularly valuable for pharmacokinetic studies and for identifying potential metabolites in in vitro systems, where the parent compound may be present at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. After chromatographic separation, the compound is ionized, typically by electron ionization (EI), which results in a characteristic fragmentation pattern. researchgate.net This fragmentation pattern serves as a "fingerprint" that can be used for definitive identification by comparing it to a spectral library. GC-MS is well-suited for the analysis of impurities and for confirming the identity of the main component.

Spectrophotometric and Fluorometric Assays for Quantification in Research Matrices

While chromatographic methods are highly specific, spectrophotometric and fluorometric assays can offer simpler and more rapid alternatives for quantification in certain research applications, particularly for routine analysis of relatively pure samples.

UV-Visible spectrophotometry can be used to quantify "this compound" by measuring its absorbance at a specific wavelength, which corresponds to one of its absorption maxima. The concentration is then determined using a calibration curve prepared with standards of known concentrations, following Beer's law. japsonline.com While less selective than chromatography, this method is straightforward and cost-effective.

Fluorometric assays, if applicable, would offer higher sensitivity than spectrophotometry. If "this compound" or a derivative exhibits native fluorescence or can be labeled with a fluorescent tag, its concentration can be determined by measuring the intensity of the emitted light after excitation at a specific wavelength. The development of such an assay would require a detailed investigation of the compound's photophysical properties.

Strategic Considerations in Drug Discovery and Chemical Biology Utilizing 4 Benzyl 1 3 Methylbenzoyl Piperidine

Rational Drug Design Principles Based on the Chemical Compound's Scaffold

Rational drug design leverages the understanding of a molecule's structure and its interaction with biological targets to create more specific and potent drugs. The scaffold of 4-benzyl-1-(3-methylbenzoyl)piperidine is a composite of two well-established pharmacophoric fragments: the N-acylpiperidine core, specifically a benzoylpiperidine, and the 4-benzylpiperidine (B145979) substituent.

The benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation is due to its frequent appearance in a wide array of bioactive small molecules with therapeutic properties, including anticancer, antipsychotic, and neuroprotective agents. nih.gov Its metabolic stability and its role as a potential bioisostere of the piperazine (B1678402) ring make it a reliable and versatile chemical frame for drug design. nih.gov For instance, the 4-(p-fluorobenzoyl)piperidine moiety is crucial for the activity of potent 5-HT2A serotonin (B10506) receptor antagonists, where it is believed to be key for the anchorage or orientation of the ligand at the receptor. nih.gov

The N-benzylpiperidine moiety is another critical component, famously found in the acetylcholinesterase (AChE) inhibitor donepezil, a frontline treatment for Alzheimer's disease. nih.govresearchgate.netresearchgate.net This has led to the extensive use of the N-benzylpiperidine scaffold in the rational design of new agents for neurodegenerative diseases, often targeting cholinesterases like AChE and butyrylcholinesterase (BuChE). nih.govnih.gov The benzyl (B1604629) group can engage in crucial π-π stacking interactions within the active sites of these enzymes. sci-hub.se

The combination of these two privileged fragments in one molecule provides a rational basis for its exploration as a lead compound. The 4-benzyl group offers a vector for targeting protein pockets that accommodate aromatic residues, while the N-(3-methylbenzoyl) group provides a handle for modulating electronic and steric properties to fine-tune binding affinity and selectivity.